molecular formula C12H10BrN B1266760 2-(4-Bromobenzyl)pyridine CAS No. 74129-15-0

2-(4-Bromobenzyl)pyridine

Cat. No.: B1266760
CAS No.: 74129-15-0
M. Wt: 248.12 g/mol
InChI Key: RFMXFCFRLZAZMX-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-bromobenzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and bromobenzyl groups imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzyl)pyridine typically involves the reaction of 4-bromobenzyl chloride with pyridine in the presence of a base such as sodium amide. The reaction is carried out in an organic solvent like benzene at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromobenzyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ruthenium complexes, dichloromethane, air as an oxidant.

    Substitution: Palladium catalysts, boron reagents, organic solvents.

Major Products:

Scientific Research Applications

2-(4-Bromobenzyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(4-Bromobenzyl)pyridine is unique due to the combination of the pyridine ring and the 4-bromobenzyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form complex derivatives makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

2-[(4-bromophenyl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMXFCFRLZAZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60290763
Record name 2-(4-bromobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74129-15-0
Record name NSC70948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-bromobenzyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60290763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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